molecular formula C11H10BrNOS2 B14706237 3-(4-Bromo-o-tolyl)-5-methylrhodanine CAS No. 23517-63-7

3-(4-Bromo-o-tolyl)-5-methylrhodanine

Cat. No.: B14706237
CAS No.: 23517-63-7
M. Wt: 316.2 g/mol
InChI Key: NUVSMIWXZZEJEO-UHFFFAOYSA-N
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Description

3-(4-Bromo-o-tolyl)-5-methylrhodanine is a rhodanine derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a 4-bromo-o-tolyl group (a brominated ortho-methylphenyl substituent) at the 3-position and a methyl group at the 5-position of the rhodanine ring. This structural configuration imparts unique electronic, steric, and reactivity properties, making it a subject of interest in medicinal chemistry and materials science .

Properties

CAS No.

23517-63-7

Molecular Formula

C11H10BrNOS2

Molecular Weight

316.2 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10BrNOS2/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3

InChI Key

NUVSMIWXZZEJEO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-o-tolyl)-5-methylrhodanine typically involves the reaction of 4-bromo-o-tolyl isothiocyanate with methyl rhodanine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromo-o-tolyl)-5-methylrhodanine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: 3-(4-Bromo-o-tolyl)-5-methylrhodanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, 3-(4-Bromo-o-tolyl)-5-methylrhodanine is used in the development of new materials and chemical products. It is also utilized in the formulation of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-o-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely analogous to 3-(4-Chloro-m-tolyl)-5-methylrhodanine (C₁₁H₁₀BrNOS₂), adjusted for bromine and o-tolyl substitution.
  • Synthesis : Typically synthesized via nucleophilic substitution or condensation reactions involving brominated aryl precursors and rhodanine derivatives under alkaline conditions .

Structural and Substituent Variations

The biological and chemical profiles of rhodanine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 3-(4-Bromo-o-tolyl)-5-methylrhodanine with structurally related compounds:

Table 1: Structural Comparison of Rhodanine Derivatives
Compound Name Substituent (3-position) 5-position Key Features
3-(4-Bromo-o-tolyl)-5-methylrhodanine 4-Bromo-o-tolyl (Br, o-methyl) Methyl Enhanced steric hindrance; bromine enhances halogen bonding potential
3-(4-Bromo-m-tolyl)-5-methylrhodanine 4-Bromo-m-tolyl (Br, m-methyl) Methyl Reduced steric hindrance vs. o-tolyl; improved solubility
3-(4-Chloro-m-tolyl)-5-methylrhodanine 4-Chloro-m-tolyl (Cl, m-methyl) Methyl Lower molecular weight; chlorine offers different electronic effects
3-(4-Chlorophenyl)-5-butylrhodanine 4-Chlorophenyl (Cl) Butyl Longer alkyl chain increases lipophilicity; higher anticancer potency
5-(4-Nitrophenyl)rhodanine 4-Nitrophenyl (NO₂) H Nitro group enhances electrophilicity; higher cytotoxicity
Key Observations:
  • Substituent Position : The ortho-methyl group in the o-tolyl derivative introduces steric hindrance, which may reduce reactivity but enhance selectivity for specific biological targets compared to m-tolyl analogs .
  • Alkyl Chain Impact : Butyl or methyl groups at the 5-position modulate solubility and membrane permeability, affecting bioavailability .
Key Findings:
  • Anticancer Potential: Chlorinated derivatives (e.g., 3-(4-Chloro-m-tolyl)-5-methylrhodanine) show significant activity against breast cancer cells by inhibiting CtBP, a transcriptional co-repressor involved in tumor progression . The brominated o-tolyl analog is hypothesized to exhibit similar or enhanced activity due to bromine’s stronger electron-withdrawing effects.
  • Antimicrobial Efficacy : Rhodanine derivatives with nitro or chloro groups demonstrate superior antimicrobial activity compared to brominated analogs, likely due to increased electrophilicity .
  • Enzyme Inhibition : The chloro-m-tolyl derivative’s IC₅₀ of 8 μM against CtBP highlights the importance of halogen placement and steric compatibility .

Chemical Reactivity and Functionalization

The bromine atom in 3-(4-Bromo-o-tolyl)-5-methylrhodanine enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less feasible in chlorinated or non-halogenated analogs . Comparatively:

  • Chlorinated Derivatives : More resistant to nucleophilic substitution but useful in electrophilic aromatic substitution .
  • Nitro-Substituted Analogs: Highly reactive toward reduction reactions, enabling conversion to amino derivatives for diversified applications .

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